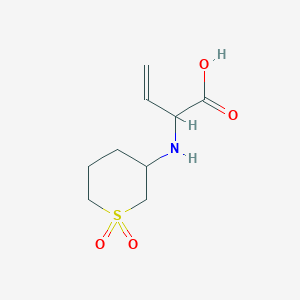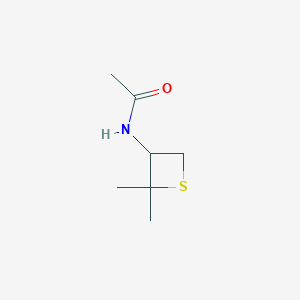
2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is a synthetic organic compound characterized by the presence of a thiopyran ring with a dioxido group and an amino group attached to a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent. Commonly, 1,3-butadiene reacts with sulfur dichloride to form the thiopyran ring.
Oxidation: The thiopyran ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Amination: The introduction of the amino group is carried out through a nucleophilic substitution reaction. The thiopyran ring is treated with an amine, such as ammonia or an alkylamine, under suitable conditions.
Coupling with Butenoic Acid: Finally, the amino-substituted thiopyran is coupled with butenoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the double bond in the butenoic acid moiety, converting it to a single bond and forming the corresponding butanoic acid derivative.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Butanoic acid derivatives.
Substitution: Various substituted thiopyran derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiopyran ring and the amino group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, where it can be incorporated into polymers to modify their physical and chemical properties.
作用机制
The mechanism of action of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the dioxido group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butenoic acid.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains the thiopyran ring with an amino group but lacks the butenoic acid moiety.
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate: An ester derivative with similar structural features.
Uniqueness
The uniqueness of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid lies in its combination of the thiopyran ring, dioxido group, amino group, and butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H15NO4S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
2-[(1,1-dioxothian-3-yl)amino]but-3-enoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-2-8(9(11)12)10-7-4-3-5-15(13,14)6-7/h2,7-8,10H,1,3-6H2,(H,11,12) |
InChI 键 |
AHUJYHFTVJGMIM-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C(=O)O)NC1CCCS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)



![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)

![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
